Cas no 859536-31-5 (3-Pyridinol, 6-(methylsulfonyl)-)

3-Pyridinol, 6-(methylsulfonyl)- 化学的及び物理的性質
名前と識別子
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- 3-Pyridinol, 6-(methylsulfonyl)-
- 6-methylsulfonylpyridin-3-ol
- 6-(Methylsulfonyl)-3-pyridinol (ACI)
- 6-(Methanesulfonyl)pyridin-3-ol
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- MDL: MFCD16988765
- インチ: 1S/C6H7NO3S/c1-11(9,10)6-3-2-5(8)4-7-6/h2-4,8H,1H3
- InChIKey: RUZWYUXFBQWVLS-UHFFFAOYSA-N
- ほほえんだ: O=S(C)(C1C=CC(O)=CN=1)=O
3-Pyridinol, 6-(methylsulfonyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P004WJL-100mg |
3-Pyridinol, 6-(methylsulfonyl)- |
859536-31-5 | 95% | 100mg |
$288.00 | 2024-04-21 | |
abcr | AB543630-1g |
6-(Methylsulfonyl)pyridin-3-ol; . |
859536-31-5 | 1g |
€1396.80 | 2024-08-02 | ||
A2B Chem LLC | AC28001-250mg |
6-(Methylsulfonyl)pyridin-3-ol |
859536-31-5 | 95% | 250mg |
$492.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744158-1g |
6-(Methylsulfonyl)pyridin-3-ol |
859536-31-5 | 98% | 1g |
¥7150.00 | 2024-07-28 | |
abcr | AB543630-1 g |
6-(Methylsulfonyl)pyridin-3-ol; . |
859536-31-5 | 1g |
€1,215.20 | 2022-07-28 | ||
abcr | AB543630-250mg |
6-(Methylsulfonyl)pyridin-3-ol; . |
859536-31-5 | 250mg |
€793.60 | 2024-08-02 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12816-5g |
3-pyridinol, 6-(methylsulfonyl)- |
859536-31-5 | 95% | 5g |
$1550 | 2023-09-07 | |
Ambeed | A792204-1g |
6-(Methylsulfonyl)pyridin-3-ol |
859536-31-5 | 97% | 1g |
$681.0 | 2024-04-17 | |
1PlusChem | 1P004WJL-250mg |
3-Pyridinol, 6-(methylsulfonyl)- |
859536-31-5 | 95% | 250mg |
$571.00 | 2024-04-21 | |
abcr | AB543630-250 mg |
6-(Methylsulfonyl)pyridin-3-ol; . |
859536-31-5 | 250MG |
€512.50 | 2022-07-28 |
3-Pyridinol, 6-(methylsulfonyl)- 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
3-Pyridinol, 6-(methylsulfonyl)-に関する追加情報
Introduction to 3-Pyridinol, 6-(methylsulfonyl) and Its Significance in Modern Chemical Research
3-Pyridinol, 6-(methylsulfonyl), with the CAS number 859536-31-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine derivatives class, a group known for its diverse biological activities and industrial applications. The presence of both hydroxyl and methylsulfonyl functional groups in its molecular structure endows it with unique chemical properties that make it a valuable candidate for further study and development.
The molecular structure of 3-Pyridinol, 6-(methylsulfonyl) can be described as a pyridine ring substituted at the 3-position with a hydroxyl group and at the 6-position with a methylsulfonyl group. This specific arrangement of functional groups contributes to its reactivity and potential interactions with biological targets. The compound’s solubility, stability, and ability to participate in various chemical reactions make it an interesting subject for synthetic chemists and biologists alike.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. The hydroxyl group in 3-Pyridinol, 6-(methylsulfonyl) can engage in hydrogen bonding, which is crucial for drug-receptor interactions. Meanwhile, the methylsulfonyl group introduces a polar moiety that can enhance the compound’s solubility in polar solvents, making it more suitable for formulation into pharmaceutical products.
One of the most compelling aspects of 3-Pyridinol, 6-(methylsulfonyl) is its potential as an intermediate in the synthesis of more complex molecules. Researchers have been investigating its use in creating novel therapeutic agents that target various diseases. For instance, studies have suggested that derivatives of this compound may exhibit anti-inflammatory, antimicrobial, or anticancer properties. These findings are particularly exciting given the increasing demand for new drugs that can address unmet medical needs.
The synthesis of 3-Pyridinol, 6-(methylsulfonyl) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, sulfonylation processes, and functional group transformations. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired product with minimal side reactions.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 3-Pyridinol, 6-(methylsulfonyl). Molecular modeling studies have helped researchers predict its interactions with biological targets and assess its potential toxicity profile. These computational insights are invaluable for guiding experimental design and reducing the time required for drug discovery.
The pharmacological evaluation of 3-Pyridinol, 6-(methylsulfonyl) has revealed several promising characteristics. In vitro assays have shown that this compound can modulate certain enzymatic pathways relevant to inflammation and cancer progression. Additionally, preclinical studies suggest that it may have a favorable pharmacokinetic profile when administered orally or intravenously. These preliminary findings warrant further investigation into its therapeutic potential.
The industrial significance of 3-Pyridinol, 6-(methylsulfonyl) extends beyond academic research. Pharmaceutical companies are increasingly interested in licensing or developing compounds based on pyridine derivatives due to their proven efficacy and safety profiles. The demand for innovative drug candidates has spurred interest in synthesizing new analogs of this compound to enhance its pharmacological properties.
In conclusion,3-Pyridinol, 6-(methylsulfonyl) (CAS no. 859536-31-5) represents a fascinating compound with immense potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further exploration. As scientific understanding continues to evolve,the applications of this compound are likely to expand,leading to new therapeutic breakthroughs and industrial advancements.
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